

Physical and chemical properties of Massoniresinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Massoniresinol

Cat. No.: B562016

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Massoniresinol**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available technical data on **Massoniresinol**. While comprehensive, it should be noted that specific experimental spectral data (NMR, MS, IR, UV-Vis) and detailed biological activity assays for **Massoniresinol** are not extensively reported in publicly accessible literature. Information on related compounds may be presented for contextual and comparative purposes and should be interpreted as such.

Introduction

Massoniresinol is a lignan, a class of polyphenolic compounds found in plants. Lignans are of significant interest in the scientific community, particularly in drug discovery, due to their diverse biological activities. This guide provides a detailed overview of the known physical, chemical, and structural properties of **Massoniresinol**, alongside generalized experimental protocols relevant to its study.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Massoniresinol** are summarized below. These properties are essential for its handling, formulation, and analytical characterization.

Identification and Structure

The structural identity of **Massoniresinol** is defined by its systematic name and various chemical identifiers.

Table 1: Chemical Identification of **Massoniresinol**

Identifier	Value	Citation
CAS Number	96087-10-4	[1]
Molecular Formula	C ₂₀ H ₂₄ O ₈	[2]
Molecular Weight	392.4 g/mol	[2]
IUPAC Name	(2R,3S,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol	[2]
InChI	InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3/t18-,19-,20+/m1/s1	[2]
InChIKey	ZTWZAVCISGQPJH-AQNXPRMDSA-N	[2]
SMILES	COC1=C(C=CC(=C1)C[C@]2(COCC3=C(C=C(C=C3)O)OC)O)O	[1]

| Class | Lignan |[\[1\]](#) |

Physicochemical Properties

These properties are critical for experimental design, including solvent selection and storage conditions.

Table 2: Physicochemical Properties of **Massoniresinol**

Property	Value / Description	Citation
Physical Appearance	Powder	[1]
Purity	Typically $\geq 98\%$	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]
Natural Source	Isolated from the herbs of <i>Illicium burmanicum</i> .	[1]

| Storage | Store desiccated at -20°C. Stock solutions can be stored at -20°C for several months. For short-term storage (up to 24 months), 2-8°C is also cited. Avoid repeated freeze-thaw cycles. [\[1\]](#) |

Spectral Data for Structural Elucidation

The structure of **Massoniresinol** has been confirmed using various spectroscopic methods. [\[1\]](#) While specific peak data is not available in the cited literature, this section outlines the principles of these techniques as they apply to **Massoniresinol**.

Table 3: Spectroscopic Analysis Methods Used for **Massoniresinol**

Technique	Purpose in Structural Analysis	Expected Observations (General)
¹ H-NMR	Provides information on the chemical environment of hydrogen atoms. Key for determining the number of protons, their connectivity (via splitting patterns), and stereochemistry.	Aromatic protons in the 6-7 ppm range, methoxy group singlets (~3.8 ppm), and complex aliphatic signals for the tetrahydrofuran ring and hydroxymethyl groups.
¹³ C-NMR	Determines the number of non-equivalent carbon atoms and their chemical environment (e.g., sp ² , sp ³ , carbonyl).	Signals corresponding to aromatic carbons, methoxy carbons, and aliphatic carbons of the core structure.
Mass Spectrometry (MS)	Determines the molecular weight and provides fragmentation patterns useful for confirming the structure.	A molecular ion peak [M] ⁺ or protonated molecule [M+H] ⁺ corresponding to the molecular weight (392.4). Fragmentation would likely involve loss of water, methoxy, and hydroxymethyl groups.
Infrared (IR) Spectroscopy	Identifies the presence of specific functional groups.	Broad O-H stretching bands for hydroxyl groups (~3400 cm ⁻¹), C-O stretching for ethers and alcohols, and C=C stretching for the aromatic rings.

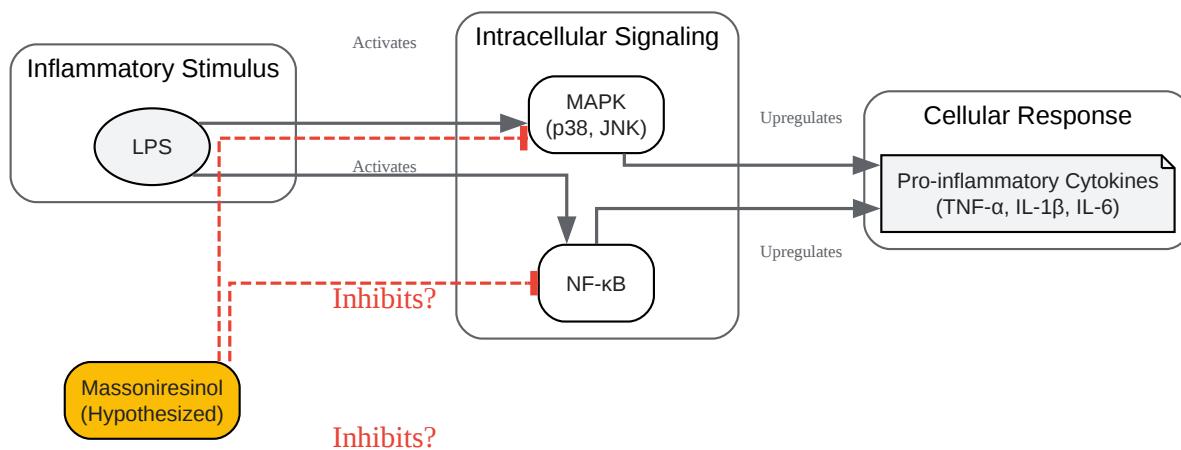
| UV-Vis Spectroscopy | Provides information on electronic transitions, particularly in conjugated systems like aromatic rings. | Absorption maxima characteristic of the phenolic chromophores present in the molecule. |

Biological Activity and Signaling Pathways

Direct research on the biological activity and signaling pathways of **Massoniresinol** is limited. However, extensive research on structurally similar lignans, such as Matairesinol, provides a potential framework for investigation.

Matairesinol has been shown to possess significant anti-inflammatory and antioxidant properties.^{[3][4]} Studies indicate that its mechanism of action involves the modulation of key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways.^[3] These pathways are central regulators of the cellular response to inflammatory stimuli, controlling the production of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6.^[4] Furthermore, Matairesinol has been found to up-regulate AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status that can suppress inflammatory responses.^[3]

Given the structural similarities between lignans, it is plausible that **Massoniresinol** may exhibit similar biological activities. The diagram below illustrates a potential anti-inflammatory signaling pathway that could be investigated for **Massoniresinol**, based on findings for Matairesinol.



[Click to download full resolution via product page](#)

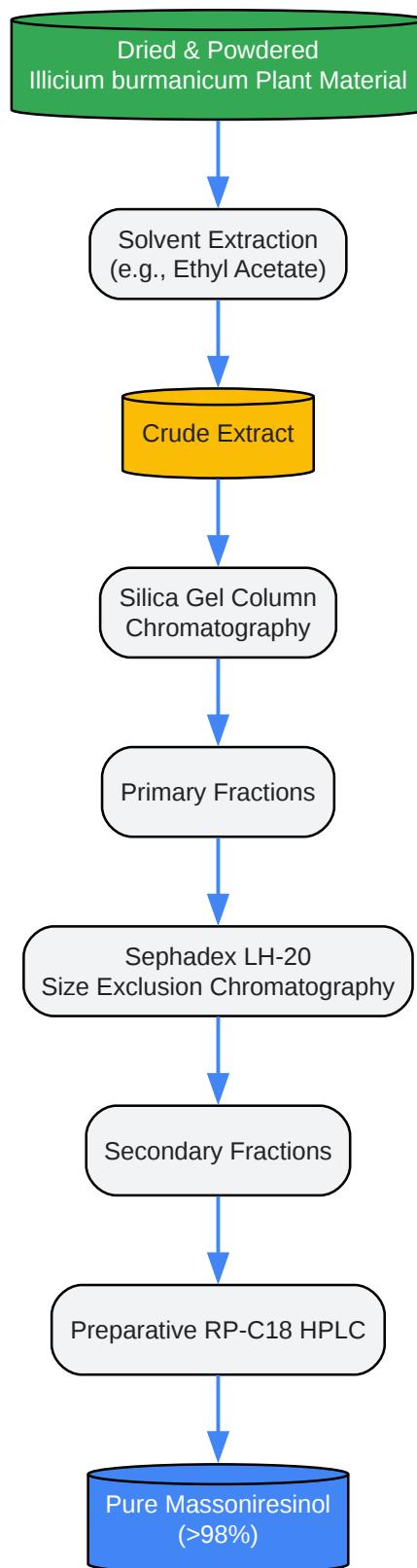
Caption: Hypothesized anti-inflammatory pathway for **Massoniresinol** based on data from related lignans.

Experimental Protocols

Detailed experimental protocols for **Massoniresinol** are not fully described in the available literature. The following sections provide generalized, representative methodologies for its isolation and for a common biological assay.

Isolation and Purification Protocol

Massoniresinol has been isolated from *Illicium burmanicum* using a combination of chromatographic techniques.^[1] The following is a generalized workflow based on these methods.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and purification of **Massoniresinol**.

Methodology:

- Extraction: The dried and powdered plant material (*Illicium burmanicum*) is subjected to solvent extraction, typically with a solvent of intermediate polarity like ethyl acetate, to obtain the crude extract.
- Initial Fractionation (Silica Gel Chromatography): The crude extract is loaded onto a silica gel column. A gradient elution is performed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Size Exclusion Chromatography: Fractions showing the presence of the target compound are pooled and further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to separate compounds based on their molecular size.
- Final Purification (Preparative HPLC): The final purification step is performed using reversed-phase (RP-C18) preparative High-Performance Liquid Chromatography (HPLC). A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds, yielding **Massoniresinol** at a high purity level (>98%).
- Structure Confirmation: The identity and purity of the final compound are confirmed using spectroscopic methods (NMR, MS) as outlined in Section 3.0.

General Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

To investigate the potential anti-inflammatory activity of **Massoniresinol**, a common in vitro assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

- Cell Culture: RAW 264.7 macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a suitable density (e.g., 5×10^4 cells/well). Cells are allowed to adhere overnight.

- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of **Massoniresinol** (typically dissolved in DMSO and diluted). A vehicle control (DMSO) is also included. Cells are pre-incubated with the compound for 1-2 hours.
- Stimulation: Cells are then stimulated with an inflammatory agent, typically LPS (e.g., 1 μ g/mL), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A negative control group (no LPS stimulation) is maintained.
- Incubation: The plates are incubated for a specified period (e.g., 24 hours).
- Nitrite Quantification (Griess Assay): NO production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.
 - An aliquot of the supernatant from each well is transferred to a new 96-well plate.
 - Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.
 - After a short incubation period at room temperature, the absorbance is measured at ~540 nm using a microplate reader.
- Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value (the concentration of **Massoniresinol** that inhibits 50% of NO production) can then be determined by non-linear regression analysis.
- Cell Viability Assay: A parallel assay (e.g., MTT or PrestoBlue™) should be performed to ensure that the observed inhibition of NO is not due to cytotoxicity of the compound.

Conclusion

Massoniresinol is a well-characterized lignan in terms of its core chemical structure and physical properties. However, a significant opportunity exists for further research into its biological activities and mechanisms of action. The information provided on related lignans suggests that **Massoniresinol** may be a promising candidate for investigation in areas such as inflammation, oxidative stress, and oncology. The protocols and data presented in this guide

serve as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Massoniresinol | CAS:96087-10-4 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Massoniresinol | C₂₀H₂₄O₈ | CID 91885243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Massoniresinol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b562016#physical-and-chemical-properties-of-massoniresinol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com